molecular formula C16H18N2O3 B1669624 Cromakalim CAS No. 94470-67-4

Cromakalim

Numéro de catalogue B1669624
Numéro CAS: 94470-67-4
Poids moléculaire: 286.33 g/mol
Clé InChI: TVZCRIROJQEVOT-CABCVRRESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cromakalim is a potassium channel-opening vasodilator . The active isomer is levcromakalim. It acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure .


Synthesis Analysis

Cromakalim synthesis involves the reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under PTC . This leads to the initial formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen to form the observed product . Further steps involve treatment with aqueous NBS, cyclization to the epoxide in the presence of sodium hydroxide, ring opening of the oxirane with ammonia, and acylation with 4-Chlorobutyryl chloride .


Molecular Structure Analysis

Cromakalim has a molecular formula of C16H18N2O3 . Its molecular weight is 286.33 g/mol . The IUPAC name for Cromakalim is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .


Physical And Chemical Properties Analysis

Cromakalim has a molecular weight of 286.33 g/mol . Its molecular formula is C16H18N2O3 . The IUPAC name for Cromakalim is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .

Applications De Recherche Scientifique

1. Ophthalmology: Lowering Intraocular Pressure

Cromakalim Prodrug 1 (CKLP1), a water-soluble ATP-sensitive potassium channel opener, has shown ocular hypotensive properties in ex vivo and in vivo experimental models .

Method of Application

Outflow facility was assessed in C57BL/6 mice by ex vivo eye perfusions and by in vivo constant flow infusion following CKLP1 treatment . Human anterior segments with no trabecular meshwork were evaluated for effect on pressure following CKLP1 treatment . CKLP1 alone and in combination with latanoprost, timolol, and Rho kinase inhibitor Y27632 were evaluated for effect on intraocular pressure in C57BL/6 mice and Dutch-belted pigmented rabbits .

Results

CKLP1 lowered episcleral venous pressure (control: 8.9 ± 0.1 mm Hg versus treated: 6.2 ± 0.1 mm Hg, P < 0.0001) but had no detectable effect on outflow facility, aqueous humor flow rate, or uveoscleral outflow . Treatment with CKLP1 in human anterior segments without the trabecular meshwork resulted in a 50% ± 9% decrease in pressure, suggesting an effect on the distal portion of the conventional outflow pathway . CKLP1 worked additively with latanoprost, timolol, and Y27632 to lower IOP, presumably owing to combined effects on different aspects of aqueous humor dynamics .

2. Membrane Biology: Inhibition of Cromakalim-Activated K+ Currents

The effects of methylene blue (MB) on cromakalim-induced K+ currents were investigated in follicle-enclosed Xenopus oocytes .

Method of Application

In concentrations ranging from 3–300 μM, MB inhibited K+ currents (IC50: 22.4 μM) activated by cromakalim, which activates KATP channels .

Results

MB inhibited cromakalim-activated K+ currents in a noncompetitive and voltage-independent manner . The respective EC50 and slope values for cromakalim-activation of K+ currents were 194 ± 21 µM and 0.91 for controls, and 206 ± 24 µM and 0.87 in the presence of 30 μM MB . The inhibition of cromakalim-induced K+ currents by MB was not altered by pretreatment with the Ca2+ ch

1. Ophthalmology: Lowering Intraocular Pressure

Cromakalim Prodrug 1 (CKLP1), a water-soluble ATP-sensitive potassium channel opener, has shown ocular hypotensive properties in ex vivo and in vivo experimental models .

Method of Application

Outflow facility was assessed in C57BL/6 mice by ex vivo eye perfusions and by in vivo constant flow infusion following CKLP1 treatment . Human anterior segments with no trabecular meshwork were evaluated for effect on pressure following CKLP1 treatment . CKLP1 alone and in combination with latanoprost, timolol, and Rho kinase inhibitor Y27632 were evaluated for effect on intraocular pressure in C57BL/6 mice and Dutch-belted pigmented rabbits .

Results

CKLP1 lowered episcleral venous pressure (control: 8.9 ± 0.1 mm Hg versus treated: 6.2 ± 0.1 mm Hg, P < 0.0001) but had no detectable effect on outflow facility, aqueous humor flow rate, or uveoscleral outflow . Treatment with CKLP1 in human anterior segments without the trabecular meshwork resulted in a 50% ± 9% decrease in pressure, suggesting an effect on the distal portion of the conventional outflow pathway . CKLP1 worked additively with latanoprost, timolol, and Y27632 to lower IOP, presumably owing to combined effects on different aspects of aqueous humor dynamics .

2. Membrane Biology: Inhibition of Cromakalim-Activated K+ Currents

The effects of methylene blue (MB) on cromakalim-induced K+ currents were investigated in follicle-enclosed Xenopus oocytes .

Method of Application

In concentrations ranging from 3–300 μM, MB inhibited K+ currents (IC50: 22.4 μM) activated by cromakalim, which activates KATP channels .

Results

MB inhibited cromakalim-activated K+ currents in a noncompetitive and voltage-independent manner . The respective EC50 and slope values for cromakalim-activation of K+ currents were 194 ± 21 µM and 0.91 for controls, and 206 ± 24 µM and 0.87 in the presence of 30 μM MB . The inhibition of cromakalim-induced K+ currents by MB was not altered by pretreatment with the Ca2+ chelator BAPTA, which suggests that MB does not influence Ca2+ -activated second messenger pathways .

3. Ophthalmology: Combination Therapy with Existing Ocular Hypotensive Agents

Cromakalim Prodrug 1 (CKLP1) has shown ocular hypotensive properties in ex vivo and in vivo experimental models .

Method of Application

CKLP1 alone and in combination with latanoprost, timolol, and Rho kinase inhibitor Y27632 were evaluated for effect on intraocular pressure in C57BL/6 mice and Dutch-belted pigmented rabbits .

Results

CKLP1 worked additively with latanoprost, timolol, and Y27632 to lower IOP, presumably owing to combined effects on different aspects of aqueous humor dynamics . CKLP1 lowered intraocular pressure by reducing episcleral venous pressure and lowering distal outflow resistance in the conventional outflow pathway .

4. Membrane Biology: Methylene Blue Inhibition of Cromakalim-Activated K+ Currents

The effects of methylene blue (MB) on cromakalim-induced K+ currents were investigated .

Method of Application

In concentrations ranging from 3–300 μM, MB was used to inhibit K+ currents activated by cromakalim, which activates KATP channels .

Results

MB inhibited cromakalim-activated K+ currents in a noncompetitive and voltage-independent manner . The respective EC50 and slope values for cromakalim-activation of K+ currents were 194 ± 21 µM and 0.91 for controls, and 206 ± 24 µM and 0.87 in the presence of 30 μM MB .

Propriétés

IUPAC Name

3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCRIROJQEVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861136
Record name 3-Hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cromakalim

CAS RN

94535-51-0
Record name (+)-Cromakalim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromakalim
Reactant of Route 2
Cromakalim
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cromakalim
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cromakalim
Reactant of Route 5
Reactant of Route 5
Cromakalim
Reactant of Route 6
Reactant of Route 6
Cromakalim

Citations

For This Compound
9,650
Citations
JR McCullough, DE Normandin, ML Conder… - Circulation …, 1991 - Am Heart Assoc
The potassium channel activators cromakalim and pinacidil … anti-ischemic efficacy of cromakalim were determined in this model. … Pretreatment of these hearts with 60 microM cromakalim …
Number of citations: 182 www.ahajournals.org
T Yamagishi, T Yanagisawa, N Taira - Naunyn-Schmiedeberg's archives …, 1992 - Springer
… The inhibitory effects of cromakalim and Ki4032 were blocked by the K + channel blocker … Cromakalim and Ki4032 did not affect caffeine-induced Ca 2+ release. Cromakalim reduced …
Number of citations: 65 link.springer.com
I Lauritzen, JR De Weille… - Journal of …, 1997 - Wiley Online Library
… Cromakalim inhibits all delayed effects associated with the excitotoxic effect of glutamate: (a) (—)-cromakalim … and (b) although (—)-cromakalim cannot preventthe initial cellular swelling …
Number of citations: 124 onlinelibrary.wiley.com
S Sebille, P Tullio, S Boverie… - Current medicinal …, 2004 - ingentaconnect.com
… vasorelaxant drugs, such as cromakalim. The latter compound, a … in the chemistry of cromakalim analoges and reports … Unfortunately, the use of cromakalim in clinical practice was not …
Number of citations: 53 www.ingentaconnect.com
CD Foster, K Fujii, J Kingdon… - British journal of …, 1989 - ncbi.nlm.nih.gov
… cromakalim were studied on the detrusor muscle from guinea-pig urinary bladder. Cromakalim … 2 Electrophysiological experiments demonstrated that cromakalim increased membrane …
Number of citations: 122 www.ncbi.nlm.nih.gov
J Pataricza, J Höhn, A Petri, Á Balogh… - Journal of pharmacy …, 2000 - academic.oup.com
… study the vasorelaxing capacity of cromakalim, an ATP-… ∆0¡03μM) as a relaxing agent than cromakalim (EC50à4¡53∆0¡… able to prevent the cromakaliminduced venodilation completely. …
Number of citations: 164 academic.oup.com
MC Sanguinetti, AL Scott… - Proceedings of the …, 1988 - National Acad Sciences
The mechanism by which the antihypertensive agent BRL 34915 (cromakalim) affects action potential duration (APD) and effective refractory period (ERP) in isolated cardiac muscle …
Number of citations: 235 www.pnas.org
OJ Carey, JJ Fleming, JW Ward, BE Davies - Xenobiotica, 1989 - Taylor & Francis
… of the pharmacokinetics of cromakalim in hypertensive patients during a single blind placebo-controlled crossover ascending-oral dose study. Plasma cromakalim concentrations were …
Number of citations: 4 www.tandfonline.com
JRS Arch, DR Buckle, J Bumstead… - British journal of …, 1988 - Wiley Online Library
… 5 Cromakalim inhibited both spontaneous and prostaglandin … of cromakalim resided almost entirely in the (-)-enantiomer. … It is concluded that cromakalim has greater potential than …
Number of citations: 104 bpspubs.onlinelibrary.wiley.com
JM Kitzen, JD McCallum, C Harvey, ME Morin… - Pharmacology, 1992 - karger.com
The cardioprotective effects of the K channel activator drugs celikalim (WAY-120,491) and cromakalim were studied in a canine model of myocardial infarction consisting of 90 min of …
Number of citations: 34 karger.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.